molecular formula C10H10N2O B185938 1-(2-methoxyphenyl)-1H-pyrazole CAS No. 102908-37-2

1-(2-methoxyphenyl)-1H-pyrazole

Cat. No. B185938
M. Wt: 174.2 g/mol
InChI Key: QQPGEFNKQAVDPB-UHFFFAOYSA-N
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Description

“1-(2-methoxyphenyl)-1H-pyrazole” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. The 2-methoxyphenyl group suggests that this compound has a methoxy group (-OCH3) attached to the phenyl ring at the 2nd position .


Molecular Structure Analysis

The molecular structure of “1-(2-methoxyphenyl)-1H-pyrazole” would consist of a pyrazole ring bound to a 2-methoxyphenyl group. The pyrazole ring is a five-membered ring with two nitrogen atoms. The 2-methoxyphenyl group consists of a phenyl ring with a methoxy group (-OCH3) attached at the 2nd position .

Scientific Research Applications

Molecular Structure and Characterization

  • Molecular Geometry and Vibrational Frequencies : The pyrazole compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole was synthesized and characterized using IR, NMR, and X-ray diffraction methods. Its molecular geometry, vibrational frequencies, and NMR chemical shift values were calculated and compared with experimental values, providing insights into its structural properties (Evecen et al., 2016).

Synthesis and Structural Analysis

  • Synthesis of Pyrazole Derivatives : New 3,5-diaryl-1H-pyrazoles were prepared from aryl methyl ketones, demonstrating the synthetic versatility of pyrazole compounds and their potential for chemical modifications (Wang et al., 2013).

Applications in Chemistry and Material Science

  • Tautomerism and Crystallography : The study of NH-pyrazoles, including variations with methoxyphenyl groups, revealed insights into tautomerism in solution and solid states. This knowledge is crucial for understanding molecular interactions in crystal engineering and material science applications (Cornago et al., 2009).

  • Antibacterial Activity : Pyrazole derivatives like 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles were synthesized and demonstrated significant antibacterial activity. Such studies highlight the potential of pyrazole compounds in developing new antibacterial agents (Rai et al., 2009).

  • Anticancer Activity : Research on 1-acetyl-5-aryl-4,5-dihydro-1H-pyrazoles showed significant anticancer activity. These findings open avenues for developing novel anticancer drugs based on pyrazole scaffolds (Ratković et al., 2016).

  • Pharmacological Potential of Pyrazole Derivatives : The strategic role of pyrazole and triazole derivatives in medicine and pharmacy, due to their chemical modifiability and interaction with biological targets, was emphasized. This underscores the importance of pyrazole compounds in pharmaceutical research (Fedotov et al., 2022).

Crystal Structure and Optical Properties

  • Crystal Structure and Optical Studies : A novel pyrazole derivative was synthesized and characterized, with studies on its thermal stability and non-linear optical properties. Such research is crucial for applications in optoelectronics and material sciences (Kumara et al., 2018).

  • Hydrogen Bonding and Molecular Conformation : Studies on 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives revealed complex hydrogen-bonded structures, important for understanding molecular interactions in solid-state chemistry (Asma et al., 2018).

Future Directions

The future directions for research on “1-(2-methoxyphenyl)-1H-pyrazole” could include studying its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by similar compounds, it could be interesting to explore its potential as a pharmaceutical or agrochemical agent .

properties

IUPAC Name

1-(2-methoxyphenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-6-3-2-5-9(10)12-8-4-7-11-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPGEFNKQAVDPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461182
Record name 1-(2-methoxyphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyphenyl)-1H-pyrazole

CAS RN

102908-37-2
Record name 1-(2-methoxyphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

200 mg of 2-methoxyphenyl hydrazine hydrochloride was dissolved in 5 ml of ethanol, and 189 μl of malonaldehyde bisdimethylacetal was added and heated at reflux for 2 hours. To the reaction mixture was added 50 ml of water, neutralized with a saturated aqueous solution of sodium carbonate, and extracted with 60 ml of ethyl acetate. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure to yield 179.4 mg of the title compound.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
malonaldehyde bisdimethylacetal
Quantity
189 μL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JR Pruitt, DJP Pinto, RA Galemmo… - Journal of medicinal …, 2003 - ACS Publications
Factor Xa, a serine protease, is at the critical juncture between the intrinsic and extrinsic pathways of the coagulation cascade. Inhibition of factor Xa has the potential to provide effective …
Number of citations: 93 pubs.acs.org
N Nambigari, A Kodipaka, RK Vuradi… - Analytical Chemistry …, 2022 - Taylor & Francis
The global crisis of bacterial infections, search for an effective antibacterial is of utmost clinical significance. Experimental and computational approaches used to study the DNA binding …
Number of citations: 2 www.tandfonline.com
N Renuka, KA Kumar - Philippine Journal of Science, 2015 - researchgate.net
The growing population of antibiotic resistance of bacteria strains as a result of enzymatic inactivation of the drug, modification of target sites and extrusion by efflux has become one of …
Number of citations: 19 www.researchgate.net
TD Petrova, VE Platonov - Journal" Fluorine Notes, 2014 - notes.fluorine1.ru
Review considers the reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and †“hetarenes occurring in the aromatic ring and leading to the formation …
Number of citations: 6 notes.fluorine1.ru
L Buglioni, M Beslać, T Noël - The Journal of Organic Chemistry, 2021 - ACS Publications
The electrochemical synthesis of aryl azoles was performed for the first time in a microflow reactor. The reaction relies on the anodic oxidation of the arene partners making these …
Number of citations: 14 pubs.acs.org

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